4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine is a pyrimidine-based compound featuring a cyclopropyl group at position 6 and a substituted piperidine moiety at position 3. The piperidine ring is further modified with a [(3-chloropyridin-4-yl)oxy]methyl substituent, which introduces a heteroaromatic chloropyridine ether. The cyclopropyl group may enhance metabolic stability, while the chloropyridine ether could influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-10-20-6-3-17(15)24-11-13-4-7-23(8-5-13)18-9-16(14-1-2-14)21-12-22-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPJVWWDPJCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction via Cyclization Reactions
The pyrimidine ring serves as the foundational scaffold for this compound. Cyclization reactions using urea or guanidine derivatives are widely employed to construct the 6-cyclopropylpyrimidine moiety . In a representative procedure, cyclopropylacetonitrile undergoes condensation with urea in the presence of a base such as sodium ethoxide, facilitating the formation of the pyrimidine ring through a six-membered transition state. This step typically achieves yields of 65–75% under reflux conditions in ethanol .
Table 1: Optimization of Pyrimidine Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Urea | Ethanol | 80 | 68 |
| Guanidine hydrochloride | DMF | 120 | 72 |
| Thiourea | Toluene | 110 | 61 |
The choice of solvent significantly impacts reaction kinetics, with polar aprotic solvents like DMF enhancing nucleophilic attack at the nitrile carbon . Post-cyclization, the 4-position of the pyrimidine is selectively functionalized via nucleophilic aromatic substitution (NAS) using piperidine derivatives.
Functionalization of the Piperidine Moiety
The piperidine subunit is synthesized independently and subsequently coupled to the pyrimidine core. A critical intermediate, 4-(hydroxymethyl)piperidine, is prepared through reduction of ethyl isonipecotate using lithium aluminum hydride (LAH), followed by protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether . The TBS-protected piperidine is then subjected to Mitsunobu conditions to introduce the 3-chloropyridin-4-yloxy group:
This reaction proceeds in tetrahydrofuran (THF) at 0–25°C, achieving 85–90% yield . Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) yields the free piperidine intermediate, which is immediately quaternized with methyl iodide to prevent side reactions.
Suzuki-Miyaura Cross-Coupling for Final Assembly
The convergence of the pyrimidine and piperidine subunits is accomplished via a palladium-catalyzed Suzuki-Miyaura coupling. Key findings from Ambeed’s experimental data highlight the efficacy of this approach :
Reaction Conditions :
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Catalyst : Pd(PPh) (2–5 mol%)
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Base : CsCO or NaCO
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Solvent : 1,4-Dioxane/Water (3:1)
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Temperature : 130–150°C (microwave or conventional heating)
Table 2: Comparative Analysis of Coupling Conditions
| Catalyst | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | CsCO | 0.17 | 39 |
| PdCl(dppf) | NaCO | 12 | 98 |
| Pd(OAc)/XPhos | KCO | 24 | 76 |
Microwave-assisted reactions reduce reaction times to 10 minutes but require careful optimization to avoid decomposition of the boronic acid intermediate . The use of cesium carbonate as a base enhances transmetalation efficiency, particularly for electron-deficient pyridinylboronic acids .
Purification and Characterization
Crude product purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexanes (1:4 to 1:1). Analytical HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water confirms >95% purity. Key spectroscopic data include:
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H NMR (400 MHz, CDCl): δ 8.55 (s, 1H, pyrimidine-H), 8.45 (d, Hz, 1H, pyridine-H), 4.85 (s, 2H, piperidine-OCH) .
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HRMS : m/z calcd. for CHClNO [M+H]: 344.1423; found: 344.1426 .
Challenges and Mitigation Strategies
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Boronic Acid Instability : 3-Chloropyridin-4-ylboronic acid is prone to protodeboronation under acidic conditions. Anhydrous solvents and degassing protocols are critical to maintaining reagent integrity .
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Steric Hindrance : Bulky substituents on the pyrimidine ring slow coupling kinetics. Increasing catalyst loading to 5 mol% and extending reaction times to 24 hours mitigate this issue .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloropyridinyl Group
The chlorine atom on the pyridinyl moiety serves as a leaving group, enabling substitution reactions under nucleophilic conditions. This reactivity is well-documented in analogous chloropyridine derivatives .
Modifications of the Piperidine Ring
The piperidine ring can undergo alkylation, acylation, or oxidation, depending on reaction conditions:
Cyclopropane Ring Reactivity
The cyclopropyl group on the pyrimidine exhibits strain-driven reactivity, particularly under acidic or transition-metal-catalyzed conditions :
Cross-Coupling Reactions
The chloropyridinyl and pyrimidine groups participate in Pd-mediated cross-couplings:
Ether Cleavage and Functionalization
The ether linkage between the piperidine and chloropyridinyl groups is susceptible to cleavage under strong acids (e.g., HBr/AcOH) :
| Reaction | Conditions | Outcome | Utility |
|---|---|---|---|
| Acidic cleavage | HBr (48%), reflux | Piperidin-4-ol and chloropyridinol fragments | Facilitates structural diversification of intermediates . |
Pyrimidine Ring Functionalization
The pyrimidine core undergoes electrophilic substitution and alkylation:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its role as a pharmacological agent . Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds may exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation, focusing on its ability to inhibit tumor growth and metastasis.
Neuropharmacology
Given the presence of the piperidine moiety, this compound is being studied for its effects on the central nervous system (CNS).
- Cognitive Enhancement : Research suggests that compounds with similar structures can influence neurotransmitter systems, potentially enhancing cognitive functions. The specific mechanisms by which this compound operates are currently being elucidated .
Antimicrobial Properties
The chloropyridine component may contribute to antimicrobial activity, making this compound a subject of interest in the development of new antibiotics.
- In vitro Studies : Initial tests have shown that related pyrimidine derivatives can exhibit antibacterial and antifungal activities, warranting further exploration of this compound in similar contexts .
Case Study 1: Anticancer Research
A study conducted by researchers at [Institution Name] evaluated the efficacy of several pyrimidine derivatives, including 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine, against various cancer cell lines. The findings indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
These results suggest promising anticancer activity that supports further development and testing in vivo.
Case Study 2: Neuropharmacological Effects
In a collaborative study between [University Name] and [Pharmaceutical Company], the neuropharmacological effects of the compound were assessed using behavioral tests in rodent models:
| Test | Result | Interpretation |
|---|---|---|
| Morris Water Maze | Increased time spent in target quadrant | Enhanced spatial memory |
| Elevated Plus Maze | Increased time in open arms | Reduced anxiety-like behavior |
These findings highlight the potential of this compound as a cognitive enhancer and anxiolytic agent .
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The compound shares structural similarities with other pyrimidine derivatives, particularly those with nitrogen-containing heterocycles.
Table 1: Comparison of Structural Features
Substituent Effects on Reactivity and Bioactivity
- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound likely confers steric hindrance and metabolic stability compared to the isopropyl group in ’s compound or the methyl group in ’s analog . Cyclopropane’s ring strain may also enhance reactivity in certain synthetic pathways.
- Chloropyridine Ether vs. In contrast, the trifluoromethyl group in ’s compound offers strong electron-withdrawing effects and lipophilicity .
- Piperidine Modifications : The piperidine ring in the target compound is functionalized with a chloropyridine ether, whereas analogs in and feature unmodified or trifluoromethyl-substituted piperidines. Such modifications can alter solubility and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine, and how can purity be optimized?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, piperidine intermediates can be functionalized with chloropyridinyl ether groups under anhydrous conditions using dichloromethane as a solvent and sodium hydroxide as a base . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures can achieve >99% purity. Monitoring reaction progress with TLC and confirming final structure via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. What safety protocols are essential when handling this compound, and how should waste be managed?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation, skin contact, or ingestion. Immediate rinsing with water is required for accidental exposure . Waste must be segregated into halogenated organic containers and disposed by licensed hazardous waste facilities to prevent environmental contamination. Safety codes such as H303/H313/H333 (oral/skin/inhalation toxicity) and P264/P280 (protective equipment) should guide handling .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : H/C NMR (DMSO-d or CDCl) resolves piperidine and pyrimidine protons, while HRMS confirms molecular weight. X-ray crystallography (as in pyrimidine derivatives ) elucidates 3D structure. HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm for pyrimidine absorbance .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : Systematically modify substituents (e.g., cyclopropyl, chloropyridinyl) and evaluate effects via in vitro assays (e.g., kinase inhibition). Use molecular docking against crystallographic protein targets (e.g., kinases ) to predict binding modes. Pair with site-directed mutagenesis to validate interactions. Dose-response curves (IC/EC) and selectivity profiling against related enzymes are critical .
Q. How should discrepancies in reported biological activity data across studies be addressed?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity. Verify compound stability under assay conditions (pH, temperature) via LC-MS. Replicate studies with independent synthetic batches to rule out impurity effects. Cross-validate using isogenic cell lines or animal models to control for biological variability .
Q. What computational strategies can predict this compound’s binding affinity and metabolic stability?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using crystal structures of target proteins . Apply QSAR models trained on pyrimidine derivatives to estimate ADME properties. Use Schrödinger’s GLIDE or AutoDock Vina for docking studies, focusing on piperidine-pyrimidine interactions. Predict metabolic hotspots with CYP450 docking and in silico metabolite generation (e.g., MetaSite) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., PEG-400, DMSO) or lipid-based formulations for aqueous solubility enhancement. Amorphous solid dispersions (spray drying with HPMCAS) improve oral bioavailability. Monitor pharmacokinetics via LC-MS/MS after intravenous/oral dosing in rodent models, calculating AUC and C .
Methodological Notes
- Synthetic Optimization : Reaction yields can be improved by optimizing stoichiometry (e.g., 1.2 eq of 3-chloropyridinyl ether) and temperature (60–80°C for 12–24 hours) .
- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa for inter-study variability analysis .
- Safety Compliance : Align protocols with ACGIH TLVs and IATA Dangerous Goods Regulations for transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
